3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted with an allylthio (-S-CH₂CH=CH₂) group and an o-tolyl (2-methylphenyl) moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antifungal and antimicrobial properties, as suggested by analogous compounds in the literature .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXJPRYKKADJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC=C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" typically involves multi-step processes:
Formation of Triazole Ring: : Starting from suitable precursors like hydrazine derivatives and carbon disulfide, the triazole ring is constructed through cyclization reactions.
Allylthiolation and Tolyl Introduction:
Benzothiazole Core Synthesis: : The benzothiazole core is often prepared from o-aminothiophenol through oxidative cyclization.
Final Coupling Step: : The final coupling involves linking the triazole and benzothiazole moieties through a suitable linker, often under conditions like reflux with specific catalysts.
Industrial Production Methods
In industrial settings, the synthesis may be optimized for large-scale production:
Optimized Catalysts: : Utilizing efficient and reusable catalysts to improve yield and reduce costs.
Flow Chemistry: : Employing continuous flow reactors to enhance reaction efficiency and safety.
Green Chemistry Approaches: : Integrating environmentally friendly methods to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the triazole ring or other functional groups, yielding various reduced forms.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Varying from mild to strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation typically yields sulfoxides and sulfones.
Reduction can produce partially or fully reduced triazole rings.
Substitution reactions result in derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Biology and Medicine
The compound shows promise in various biological applications, such as:
Antimicrobial Agents: : Potential use in developing drugs to combat bacterial and fungal infections.
Cancer Research: : Exploration of its cytotoxic effects on cancer cell lines for potential chemotherapy applications.
Neuroprotective Agents: : Investigations into its potential to protect neurons from oxidative stress and other damage.
Industry
Material Science: : Its unique structure can contribute to the development of new materials with specific properties.
Catalysis: : Its application as a catalyst or catalyst support in various industrial chemical reactions.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA/RNA, depending on the application.
Pathways Involved: : Various cellular pathways, such as apoptosis induction in cancer cells or inhibition of microbial enzymes.
Comparison with Similar Compounds
Key Observations :
- Ring System Influence : Oxadiazole-based analogs (e.g., 4f, 4i) generally exhibit higher melting points (162–173°C) compared to triazole derivatives, likely due to differences in hydrogen bonding and crystallinity .
- Substituent Effects : Chlorophenyl and isopropylphenyl groups enhance antifungal activity in oxadiazole derivatives, while the allylthio group in the target compound may offer improved pharmacokinetic properties due to increased lipophilicity .
- Synthetic Yields : Triazole derivatives often require multi-step syntheses with moderate to high yields (e.g., 71% for compound 8 ), whereas oxadiazole analogs achieve yields up to 90.2% .
Biological Activity
The compound 3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel heterocyclic compound that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its pharmacological properties and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with triazole moieties. The process often utilizes various reagents and conditions to optimize yield and purity. For instance, the use of solvents like ethanol and catalysts such as triethylamine has been reported to enhance the reaction efficiency.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that the synthesized compound shows effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been shown to induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress in cancerous cells.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) Inhibition: Similar compounds have demonstrated AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
- Tyrosinase Inhibition: Analogous compounds have shown potent inhibition of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study: A study conducted on various bacterial strains showed that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with an IC50 value significantly lower than traditional antibiotics.
- Anticancer Mechanism: In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in a marked decrease in cell viability and increased markers for apoptosis (caspase activation). This suggests that the compound may interfere with cancer cell proliferation through apoptotic pathways.
- Enzyme Inhibition Assays: The compound was subjected to enzyme inhibition assays where it demonstrated competitive inhibition against AChE with a calculated Ki value indicating strong binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
